
Cyclohexane, 1,1-dimethoxy-3-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane, 1,1-dimethoxy-3-methylene- is a chemical compound that is commonly used in scientific research. It is also known as Mesitylene oxide or Mesityl oxide. This compound is a colorless liquid with a pungent odor. It is used in various research applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Cyclohexane, 1,1-dimethoxy-3-methylene- is not well understood. However, it is believed to act as an electrophile due to its electron-deficient nature. It can undergo various reactions such as nucleophilic addition and substitution reactions.
Biochemical and Physiological Effects:
Cyclohexane, 1,1-dimethoxy-3-methylene- has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity levels. It is not known to cause any adverse effects on human health.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Cyclohexane, 1,1-dimethoxy-3-methylene- in lab experiments is its low toxicity levels. It is also a relatively inexpensive compound. However, it has limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of Cyclohexane, 1,1-dimethoxy-3-methylene- in scientific research. One potential application is in the synthesis of novel pharmaceuticals. It can also be used in the development of new organic compounds with unique properties. Additionally, it can be used in the development of new catalysts for organic reactions.
Conclusion:
In conclusion, Cyclohexane, 1,1-dimethoxy-3-methylene- is a versatile compound that has numerous applications in scientific research. It is commonly used as a solvent and reagent in organic chemistry. It has low toxicity levels and is relatively inexpensive. There are several future directions for its use in the development of new organic compounds and catalysts.
Synthesis Methods
The synthesis of Cyclohexane, 1,1-dimethoxy-3-methylene- can be achieved through various methods. One of the most common methods is the oxidation of mesitylene using hydrogen peroxide. This method involves the use of a catalyst such as tungsten oxide or molybdenum oxide. The reaction takes place at high temperatures and pressures to yield the desired product.
Scientific Research Applications
Cyclohexane, 1,1-dimethoxy-3-methylene- has numerous applications in scientific research. It is commonly used as a solvent in organic chemistry. It is also used as a precursor in the synthesis of various organic compounds. Additionally, it is used as a reagent in the synthesis of pharmaceuticals and agrochemicals.
properties
CAS RN |
104598-80-3 |
|---|---|
Product Name |
Cyclohexane, 1,1-dimethoxy-3-methylene- |
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1,1-dimethoxy-3-methylidenecyclohexane |
InChI |
InChI=1S/C9H16O2/c1-8-5-4-6-9(7-8,10-2)11-3/h1,4-7H2,2-3H3 |
InChI Key |
PRZXPSUHAKZTAW-UHFFFAOYSA-N |
SMILES |
COC1(CCCC(=C)C1)OC |
Canonical SMILES |
COC1(CCCC(=C)C1)OC |
Other CAS RN |
104598-80-3 |
synonyms |
Cyclohexane, 1,1-dimethoxy-3-methylene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




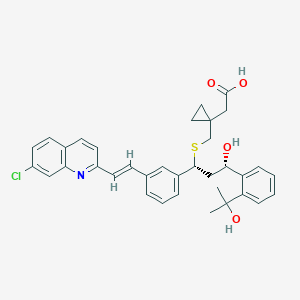
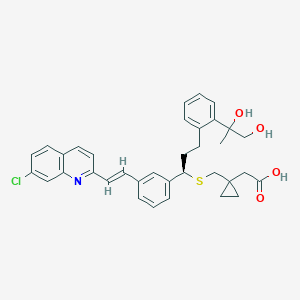
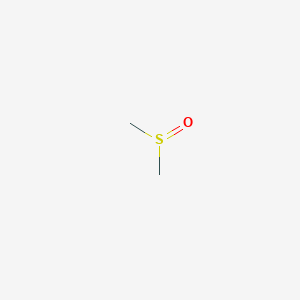
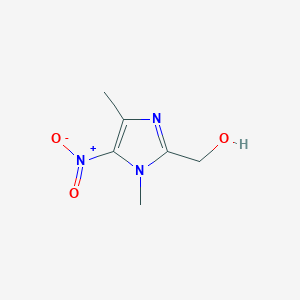
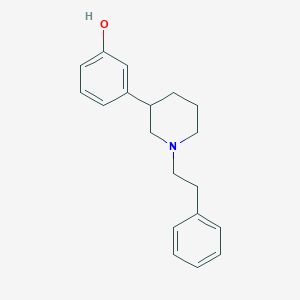


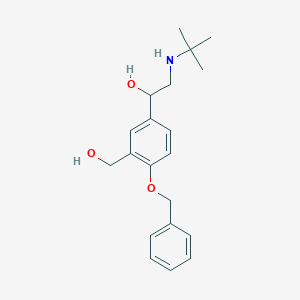

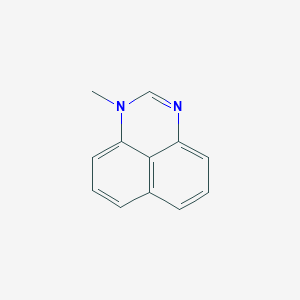

![N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B21491.png)
